3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine
Description
3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine is a halogenated pyridine derivative characterized by a pyridine core substituted with bromine atoms at positions 3 and 5, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) group at position 4. Its molecular formula is C₆H₃Br₂F₃N₂, with a molecular weight of approximately 320 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of the trifluoromethyl group and the reactivity of bromine atoms for further functionalization .
Properties
IUPAC Name |
3,5-dibromo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSHCQBXFFYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(F)(F)F)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pre-Functionalized Pyridine Precursors
A widely reported strategy involves brominating 4-amino-2-(trifluoromethyl)pyridine (CAS 147149-98-2), a commercially available intermediate. In a method analogous to CN109134358B, bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under reflux, with ammonium salts serving as nitrogen sources. For example, reacting 4-amino-2-(trifluoromethyl)pyridine with HBr (48%) and (NH₄)₂CO₃ at 110–120°C for 5–8 hours yields the target compound after recrystallization. This approach avoids intermediate isolation, streamlining the process for industrial applications.
Table 1: Optimization of Ammonium Salts in Bromination
| Ammonium Salt | Molar Ratio (Pyridine:Salt) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₄Br | 1:1 | 110 | 24.2 |
| (NH₄)₂CO₃ | 1:1.5 | 120 | 59.9 |
| NH₄Cl | 1:1 | 110 | 18.7 |
Data adapted from CN109134358B demonstrates that (NH₄)₂CO₃ enhances yield by buffering the reaction medium, mitigating HBr decomposition and improving bromine utilization.
Diazotization and Sandmeyer Reactions for Regioselective Bromination
Alternative routes draw from CN105348177A, where bromination is achieved via diazotization of an intermediate amine. For instance, 2-amino-3-methyl-5-bromopyridine undergoes diazotization with NaNO₂ in HBr, followed by copper(I)-catalyzed bromine displacement. Adapting this method, 4-amino-2-(trifluoromethyl)pyridine could be treated with NaNO₂ and CuBr in HBr at -5–10°C to introduce bromine at positions 3 and 5. However, the trifluoromethyl group’s steric bulk may hinder this pathway, necessitating longer reaction times (4–6 hours) compared to methyl-substituted analogs.
One-Pot Synthesis via Sequential Functionalization
A hybrid approach combines elements of direct bromination and in-situ amination. Starting with 2-(trifluoromethyl)pyridine, nitration at position 4 followed by reduction yields the amine precursor. Subsequent bromination using Br₂ in acetic acid at 50°C introduces bromine atoms at positions 3 and 5. This method, while conceptually straightforward, faces challenges in achieving high regioselectivity due to competing bromination at position 6, necessitating rigorous chromatography for purification.
Table 2: Comparative Analysis of Bromination Methods
Influence of Reaction Parameters on Yield and Selectivity
Solvent and Reagent Stoichiometry
Polar aprotic solvents like DMF enhance bromine solubility but may quench ammonium salts. A 1:1.5 molar ratio of pyridine to (NH₄)₂CO₃ optimizes proton availability, critical for maintaining reaction momentum.
Industrial Scalability and Environmental Considerations
The HBr/H₂O₂/(NH₄)₂CO₃ method stands out for its low waste generation, with H₂O acting as the primary solvent. In contrast, diazotization routes require toxic CuBr and generate nitrogen byproducts, complicating waste management. Recent advances in flow chemistry enable continuous bromination, reducing batch-to-batch variability and improving throughput for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under basic conditions to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group and bromine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (CAS 1446182-32-6)
- Structural Differences : The trifluoromethyl group and amine are transposed (CF₃ at position 4, NH₂ at position 2).
- Molecular Formula : Identical (C₆H₃Br₂F₃N₂), but positional isomerism alters electronic properties.
- Applications : Similar use as an intermediate, but positional differences could influence metabolic stability in drug design .
2-Amino-3,5-dibromo-4-methylpyridine (CAS 3430-29-3)
- Structural Differences : Methyl (-CH₃) replaces the trifluoromethyl group at position 4.
- Molecular Formula : C₇H₇Br₂N₂ (MW ~279 g/mol).
- Properties : The methyl group is less electron-withdrawing than CF₃, leading to a less activated pyridine ring. This reduces electrophilic substitution reactivity.
- Applications : Used in smaller-molecule syntheses where lipophilicity is prioritized over metabolic stability .
3,5-Dibromo-N,N-diethylpyridin-4-amine (CAS 278600-40-1)
- Structural Differences : The amine at position 4 is substituted with diethyl (-N(C₂H₅)₂) groups.
- Molecular Formula : C₉H₁₂Br₂N₂ (MW ~308 g/mol).
- Properties : Increased lipophilicity due to the diethyl groups, which may enhance membrane permeability but reduce water solubility.
- Applications : Suitable for hydrophobic environments in drug delivery systems .
3,5-Difluoropyridin-4-amine (CAS 159783-22-9)
- Structural Differences : Fluorine replaces bromine at positions 3 and 5.
- Molecular Formula : C₅H₄F₂N₂ (MW ~130 g/mol).
- Properties : Smaller halogen atoms reduce steric hindrance and polarizability, making the compound more reactive in nucleophilic substitutions.
- Applications : Common in fluorinated drug candidates targeting CNS diseases due to improved blood-brain barrier penetration .
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine
- Structural Differences: Additional fluorine atoms at positions 2 and 6, plus a nitro (-NO₂) and trifluoromethylphenyl group attached to the amine.
- Molecular Formula : C₁₂H₄Br₂F₅N₃O₂ (MW 476.98 g/mol).
- Properties : The nitro group enhances electron-withdrawing effects, increasing stability under acidic conditions. The bulky phenyl substituent may hinder crystallization.
- Applications : Likely used in high-performance materials or specialized pharmaceuticals requiring extended stability .
Comparative Data Table
Key Research Findings
Electronic Effects : The trifluoromethyl group in the target compound enhances electron withdrawal, activating the pyridine ring for electrophilic substitutions at position 4, whereas methyl or diethyl groups in analogs prioritize steric effects .
Reactivity : Bromine atoms in the target compound enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine in analogs favors nucleophilic displacements .
Biological Relevance: The combination of bromine and trifluoromethyl groups improves metabolic stability in vivo compared to non-halogenated or fluorinated derivatives .
Biological Activity
3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridine class, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The molecular formula is C7H3Br2F3N, and it has a molecular weight of approximately 292.91 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at [source] demonstrated that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Properties
Another area of research focuses on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. For instance, a study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited notable inhibition zones against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Bacillus subtilis | 18 |
- Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment.
- Results : Significant reduction in viability was observed at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-2-(trifluoromethyl)pyridin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination and trifluoromethylation of pyridine precursors. For example, nucleophilic substitution on halogenated pyridines using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) can introduce bromine atoms. The trifluoromethyl group is often added via cross-coupling reactions (e.g., using Cu-mediated methods or Pd catalysts). Reaction optimization should focus on solvent polarity (DMF or THF), stoichiometry of brominating agents, and inert atmosphere conditions to minimize side reactions. Characterization via HPLC and elemental analysis is critical for purity assessment .
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 25°C | 65–75 | ≥95% |
| Trifluoromethylation | CF₃Cu, Pd(PPh₃)₄, THF | 50–60 | 90–92% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The absence of aromatic protons in the pyridine ring (due to bromine and CF₃ substitution) is expected. Peaks for the NH₂ group appear as a broad singlet near δ 5.5–6.0 ppm.
- ¹³C NMR : Signals for Br- and CF₃-substituted carbons are downfield-shifted (e.g., CF₃ at ~120 ppm, Br-substituted carbons at ~140–150 ppm).
- IR : Strong absorption bands for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches confirm functional groups. Compare with analogous compounds like 3,5-dichloropyridin-4-amine for spectral benchmarking .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazards : Corrosive (skin/eye irritation), toxic if inhaled or ingested. Bromine and CF₃ groups increase reactivity and potential for exothermic decomposition.
- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat), and avoid contact with oxidizing agents. Store in amber vials under nitrogen at –20°C to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scalability?
- Methodological Answer : Apply factorial design to evaluate variables: temperature, reagent stoichiometry, and solvent polarity. For example:
- Factors : Temperature (Levels: 0°C, 25°C), Br₂ equivalents (1.2, 2.0), solvent (DMF vs. THF).
- Response Variables : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies significant factors. Computational tools like Minitab or JMP model interactions. Evidence from triazine synthesis (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) shows that solvent choice and catalyst loading are critical for reproducibility .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and Fukui indices to identify reactive sites. For example:
Q. How does this compound compare to structurally similar halogenated pyridines in antileukemic activity?
- Methodological Answer : Conduct SAR studies using in vitro assays (e.g., IC₅₀ in leukemia cell lines). Compare with analogs like 6-aryl-4-cycloamino-1,3,5-triazine-2-amines. Key parameters:
- Lipophilicity (logP): Higher logP from Br and CF₃ groups enhances membrane permeability.
- Binding affinity: Molecular docking (AutoDock Vina) into kinase domains (e.g., Bcr-Abl) predicts inhibitory potential. Correlate with cytotoxicity data .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar halogenated pyridines: How to resolve?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs. Recrystallize from ethanol/water mixtures and verify purity via LC-MS. Cross-reference with literature (e.g., 3,5-dichloropyridin-4-amine: mp 159–161°C vs. computational predictions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
